N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Overview
Description
The compound “N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that has various applications in medicinal chemistry . The molecule also includes a sulfonamide group, which is known for its use in some antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzene ring, and a sulfonamide group. The 5-bromo-1,3-thiazol-2-yl moiety would contribute to the compound’s reactivity and potentially its bioactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom on the thiazole ring could potentially be a site for nucleophilic aromatic substitution reactions .Scientific Research Applications
Antiglaucoma Agents
Sulfonamides, including compounds similar to "N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide," have been investigated for their potential in treating glaucoma. This is attributed to their ability to inhibit carbonic anhydrase, which plays a critical role in aqueous humor secretion and intraocular pressure regulation. Research has shown that novel sulfonamide carbonic anhydrase inhibitors (CAIs) are being developed for selective antiglaucoma drugs, targeting specific isoforms of carbonic anhydrase like CA II, which are implicated in the disease (Masini et al., 2013).
Anticancer Activity
Sulfonamides, including structures similar to the one , have shown significant promise in anticancer research. Their ability to inhibit various enzymes, including carbonic anhydrases, which are involved in tumor growth and metastasis, makes them valuable in developing anticancer therapies. Research has indicated that sulfonamides are being explored as anticancer agents, particularly targeting tumor-associated isoforms of carbonic anhydrase, such as CA IX/XII (Carta et al., 2012).
Antimicrobial and Antiparasitic Agents
Sulfonamides have a long history as antimicrobial agents. Recent research continues to explore sulfonamide derivatives for their broad-spectrum bioactivity, including antimicrobial and antiparasitic effects. These derivatives are subjected to chemical modifications to enhance their efficacy and reduce toxicity. The vast array of sulfonamide applications in medicine, including as antimicrobial and antiparasitic agents, highlights their significance in drug discovery and development (He Shichao et al., 2016).
Diuretic and Carbonic Anhydrase Inhibitory Action
Sulfonamides are key components in diuretics, particularly those with carbonic anhydrase inhibitory action. They are used to manage conditions such as hypertension and edema. The pharmacological activity of sulfonamide diuretics is enhanced by their action on carbonic anhydrase isoforms, which is crucial for fluid balance and ion transport in various tissues (Carta & Supuran, 2013).
Future Directions
properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S2/c1-16-7-2-4-8(5-3-7)18(14,15)13-10-12-6-9(11)17-10/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFRUNCRFICABQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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